N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the 4-fluorophenyl group and the cyclohexanecarboxamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyridine with 4-fluorobenzaldehyde to form an intermediate, which then undergoes cyclization and further functionalization to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyridine core or the 4-fluorophenyl group .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery . In biology and medicine, it has shown promise as a therapeutic agent for treating diseases such as cancer, Alzheimer’s disease, and infectious diseases . Additionally, its unique chemical properties make it useful in industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways . It is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and other imidazo[1,2-a]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The presence of the 4-fluorophenyl group and the cyclohexanecarboxamide moiety in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other related compounds .
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H20FN3O/c21-16-11-9-14(10-12-16)18-19(24-13-5-4-8-17(24)22-18)23-20(25)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,23,25) |
InChI Key |
IBMIFWKQSIPJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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